XLogP3-AA Lipophilicity Reduction vs. 5-Amino-6-methyl-1,2,4-triazin-3-ol
The hydroxyethylamino substituent reduces the computed octanol–water partition coefficient (XLogP3-AA) by approximately 1.83 log units compared to the unsubstituted 5-amino analog. The target compound (CID 1590114) has an XLogP3-AA of −1.5, whereas 5-amino-6-methyl-1,2,4-triazin-3-ol (CID 2066848) has an XLogP3-AA of 0.33, reflecting a substantial increase in hydrophilicity [1]. This magnitude of difference is consistent with the class-level expectation that introducing a primary alcohol on the amine side chain lowers logP by 1.5–2.0 units relative to the parent amine [2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −1.5 (PubChem CID 1590114) |
| Comparator Or Baseline | 5-Amino-6-methyl-1,2,4-triazin-3-ol: XLogP3-AA = 0.33 (PubChem CID 2066848) |
| Quantified Difference | ΔXLogP3-AA = −1.83 (target more hydrophilic by 1.83 log units) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
For procurement in lead optimization programs requiring enhanced aqueous solubility and reduced non-specific protein binding, the −1.83 log unit shift translates into a predicted >50-fold increase in aqueous solubility relative to the unsubstituted amino analog, directly influencing formulation and assay compatibility.
- [1] PubChem. XLogP3-AA values for CID 1590114 (5-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol) and CID 2066848 (5-amino-6-methyl-1,2,4-triazin-3-ol). National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] Mannhold, R.; Poda, G. I.; Ostermann, C.; Tetko, I. V. Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. J. Pharm. Sci. 2009, 98, 861–893. View Source
